3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one
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Overview
Description
3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one is an organic compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring fused with a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one typically involves the reaction of 2,4-dichloroaniline with a suitable benzoxazine precursor. One common method involves the condensation of 2,4-dichloroaniline with 2-hydroxybenzamide under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or benzoxazines.
Scientific Research Applications
3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may interfere with cellular pathways, such as DNA replication or protein synthesis, thereby exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of 3-(2,4-Dichloroanilino)-1,4-benzoxazin-2-one, used in the production of dyes and herbicides.
3,4-Dichloroaniline: Another isomer with similar applications in the chemical industry.
2,5-Dichloroaniline: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,4-dichloroanilino)-1,4-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-10(9(16)7-8)17-13-14(19)20-12-4-2-1-3-11(12)18-13/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAULRKTLVUNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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